N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic compound notable for its complex structure, which combines indole and tetrazole moieties. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research. The unique combination of functional groups may confer specific biological activities, making it a candidate for further investigation in various therapeutic areas.
This compound can be synthesized through established organic chemistry techniques, and its synthesis involves multiple steps that include the formation of indole derivatives, bromination, and the introduction of tetrazole rings. The synthesis methods are crucial for producing the compound in sufficient yield and purity for research purposes.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide belongs to the class of indole derivatives and tetrazole-containing compounds. These classes are often explored for their pharmacological properties and potential as therapeutic agents.
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves several key steps:
The optimization of these synthetic routes is essential for industrial applications to maximize yield and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
The molecular formula of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide is .
Property | Value |
---|---|
Molecular Weight | 425.3 g/mol |
IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide |
InChI | InChI=1S/C19H17BrN6O/c1-13... |
InChI Key | GCONJKQAWHXPQH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4 |
The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions is critical for exploring the compound's reactivity and potential modifications that could enhance its biological activity or selectivity.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its structural characteristics.
Key chemical properties include:
Additional studies may be required to determine specific solubility parameters and thermal stability.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide has several potential applications:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0